molecular formula C21H18N2O3S B2661935 (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-80-8

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2661935
CAS No.: 441290-80-8
M. Wt: 378.45
InChI Key: RBJANXGQVZAVBV-QURGRASLSA-N
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Description

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with methoxy groups and a naphthothiazole moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole intermediate, which is then coupled with the benzamide derivative. Key steps include:

    Formation of Naphthothiazole: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The naphthothiazole intermediate is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect cellular pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: Shares the benzamide core but lacks the naphthothiazole moiety.

    Naphthothiazole Derivatives: Compounds with similar naphthothiazole structures but different substituents.

Uniqueness

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functional groups allow for versatile applications and interactions in various scientific fields.

Properties

IUPAC Name

2,4-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-17-11-8-13-6-4-5-7-15(13)19(17)27-21(23)22-20(24)16-10-9-14(25-2)12-18(16)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJANXGQVZAVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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